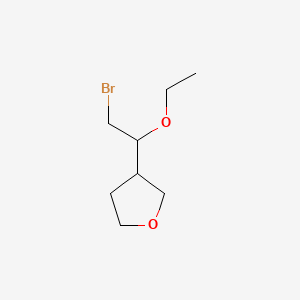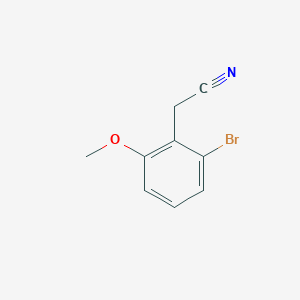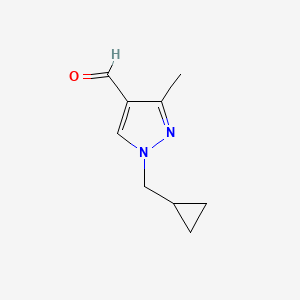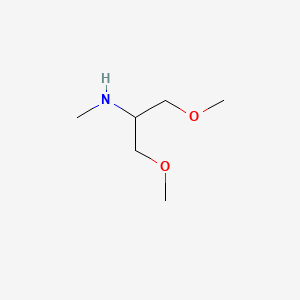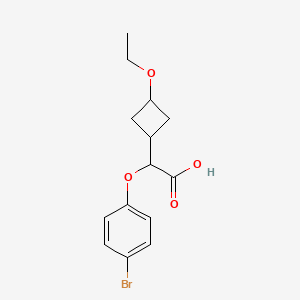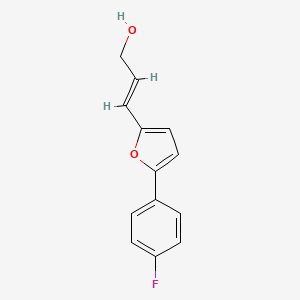amine](/img/structure/B13550188.png)
[2-(6-Bromopyridin-2-yl)ethyl](methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Bromopyridin-2-yl)ethylamine: is a chemical compound that features a bromopyridine moiety attached to an ethylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Bromopyridin-2-yl)ethylamine typically involves the reaction of 6-bromo-2-pyridinecarboxaldehyde with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of 2-(6-Bromopyridin-2-yl)ethylamine may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(6-Bromopyridin-2-yl)ethylamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, often in the presence of a catalyst like palladium.
Major Products:
Oxidation: Corresponding N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, 2-(6-Bromopyridin-2-yl)ethylamine is used as a building block for the synthesis of more complex molecules. It is particularly useful in the formation of heterocyclic compounds .
Biology: Its structure allows for modifications that can lead to compounds with specific biological activities .
Medicine: In medicinal chemistry, 2-(6-Bromopyridin-2-yl)ethylamine is explored for its potential as a precursor to drugs targeting various diseases. Its ability to form stable complexes with biological targets makes it a valuable scaffold in drug design .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and advanced materials .
Mechanism of Action
The mechanism of action of 2-(6-Bromopyridin-2-yl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can form hydrogen bonds and other interactions with the active sites of these targets, leading to inhibition or activation of their functions. The ethylamine chain provides additional binding affinity and specificity .
Comparison with Similar Compounds
- 2-Bromo-6-formylpyridine
- 2-Bromopyridine-6-carboxaldehyde
- 6-Bromo-2-pyridinecarbaldehyde
- 6-Bromopicolinaldehyde
- 6-Bromo-2-pyridinecarboxaldehyde
Uniqueness: Compared to these similar compounds, 2-(6-Bromopyridin-2-yl)ethylamine offers a unique combination of the bromopyridine moiety and the ethylamine chain. This combination enhances its reactivity and allows for a broader range of chemical transformations and applications. Its structure provides a versatile platform for the development of new compounds with tailored properties .
Properties
Molecular Formula |
C8H11BrN2 |
|---|---|
Molecular Weight |
215.09 g/mol |
IUPAC Name |
2-(6-bromopyridin-2-yl)-N-methylethanamine |
InChI |
InChI=1S/C8H11BrN2/c1-10-6-5-7-3-2-4-8(9)11-7/h2-4,10H,5-6H2,1H3 |
InChI Key |
GPNAJBSIZKTJFY-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=NC(=CC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


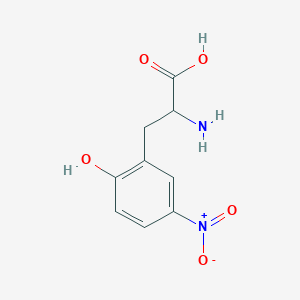
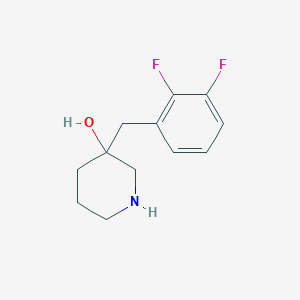
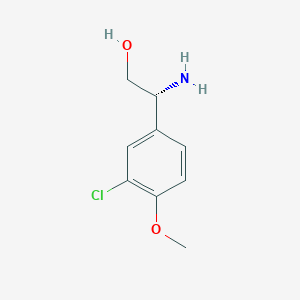

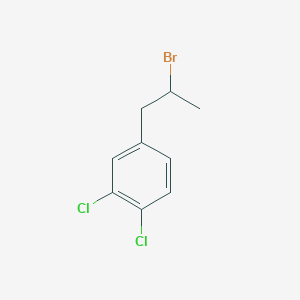
![Potassium trifluoro(5-oxaspiro[2.4]heptan-1-YL)borate](/img/structure/B13550135.png)

